rel-(6R,7R,Z)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one
Description
rel-(6R,7R,Z)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one is a bicyclic furanone derivative with a butylidene substituent at the C3 position and hydroxyl groups at C6 and C5. This compound, often referred to as Senkyunolide I (CAS: 94596-28-8), is a natural product isolated from Ligusticum chuanxiong and related species . Its molecular formula is C₁₂H₁₆O₄ (molecular weight: 224.25 g/mol), and it exhibits a cis-configuration (Z) at the C3 butylidene double bond and (6R,7R) stereochemistry at the dihydroxy centers .
Key physicochemical properties include:
- Boiling point: 444.8 ± 45.0 °C (760 Torr)
- Density: 1.28 ± 0.1 g/cm³
- Storage: Requires storage at 2–8°C for stability .
Biologically, Senkyunolide I demonstrates anti-migraine and neuroprotective effects. It upregulates p-Erk1/2 and Nrf2/HO-1 pathways while inhibiting caspase-3, protecting against cerebral ischemia-reperfusion injury .
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(3Z,6R,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11+/m1/s1 |
InChI Key |
DQNGMIQSXNGHOA-BVVGKJRVSA-N |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@H]([C@@H](CC2)O)O)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Origin of Product |
United States |
Biological Activity
rel-(6R,7R,Z)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one, commonly referred to as Senkyunolide I, is a natural compound primarily derived from the rhizome of Ligusticum chuanxiong . This compound has garnered attention for its potential biological activities, including anti-inflammatory and neuroprotective effects. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C12H16O4
- Molar Mass : 224.25 g/mol
- CAS Number : 94596-28-8
- Solubility : Soluble in methanol, ethanol, and DMSO
- Appearance : Colorless oil
Anti-inflammatory Effects
Senkyunolide I has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation regulation .
Neuroprotective Properties
Studies have shown that Senkyunolide I exhibits neuroprotective effects against oxidative stress-induced neuronal damage. In vitro experiments using neuronal cell lines revealed that treatment with this compound reduced cell death and apoptosis triggered by oxidative stress. The mechanism involves the upregulation of antioxidant enzymes and the downregulation of apoptotic markers .
Antimicrobial Activity
Senkyunolide I has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections .
Study 1: Anti-inflammatory Mechanism
A study conducted by Yao et al. (2020) utilized a murine model to assess the anti-inflammatory effects of Senkyunolide I. The results indicated a marked reduction in paw swelling and inflammatory markers in treated groups compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in tissues .
Study 2: Neuroprotection in Cell Models
In a neuroprotection study by Chen et al. (2019), neuronal cells exposed to hydrogen peroxide were treated with varying concentrations of Senkyunolide I. The findings showed a dose-dependent increase in cell viability and a significant reduction in reactive oxygen species (ROS) levels, highlighting its potential for neurodegenerative disease therapies .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its hydroxyl groups and conjugated system:
-
Primary hydroxyl oxidation : The vicinal diol structure (6,7-dihydroxy groups) can be oxidized to form a diketone intermediate under acidic or enzymatic conditions.
-
Butylidene chain oxidation : The Z-configured butylidene substituent reacts with oxidizing agents like KMnO₄ to yield carboxylic acid derivatives .
| Reaction Type | Conditions | Products | Yield* |
|---|---|---|---|
| Hydroxyl oxidation | H⁺/CrO₃, 25°C | Diketone derivative | ~65% |
| Alkene oxidation | KMnO₄, H₂O, 0°C | Butanoic acid side chain | ~40% |
*Yields approximate based on analog studies.
Esterification and Ether Formation
The hydroxyl groups participate in nucleophilic substitution:
-
Esterification : Reacts with acetyl chloride or anhydrides to form diacetylated derivatives, enhancing lipophilicity for pharmaceutical applications .
-
Ether synthesis : Alkylation with methyl iodide under basic conditions produces methoxy ethers, altering electronic properties .
Key Conditions :
Cycloaddition Reactions
The butylidene moiety acts as a dienophile in Diels-Alder reactions:
| Diene Partner | Conditions | Product | Application |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct | Natural product synthesis |
| Anthracene | Microwave, 150°C | Polycyclic compound | Materials science |
Stereoelectronic effects from the Z-configuration enforce regioselectivity in adduct formation .
Acid-Catalyzed Rearrangements
Under acidic conditions (H₂SO₄, HCl), the compound undergoes:
-
Lactone ring-opening : Forms carboxylic acid intermediates.
-
Tautomerization : Stabilizes enol forms via conjugated π-systems .
Mechanistic Pathway :
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by water at the α-position.
Biological Interactions
The compound reacts with biological targets:
-
Enzyme inhibition : Hydroxyl groups chelate metal ions in cyclooxygenase (COX) active sites, reducing prostaglandin synthesis .
-
Receptor binding : The butylidene chain interacts hydrophobically with GPCRs, modulating signaling pathways .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Isobenzofuranone Derivatives
Key Differences
Stereochemistry and Substitution: Senkyunolide I and H are diastereomers differing in the configuration of the C7 hydroxyl group (7R vs. 7S). This minor stereochemical variation significantly impacts biological activity; Senkyunolide I shows neuroprotection, while Senkyunolide H’s role is less defined . Senkyunolide S contains a 2-hydroxybutylidene substituent (C12H16O5), enhancing its polarity compared to Senkyunolide I .
Biological Activity: Anti-migraine Activity: Unique to Senkyunolide I due to its specific (6R,7R,Z) configuration, which modulates Erk1/2 and Nrf2 pathways . Progestin Activity: Diligustilide derivatives (e.g., 3,8-dihydrodiligustilide) exhibit progestin activity, absent in Senkyunolides, highlighting the role of ring saturation and substituents .
Physicochemical Properties: Solubility: Senkyunolide I’s dihydroxy groups improve water solubility compared to non-hydroxylated analogs like cis-ligustilide . Stability: Senkyunolide I requires cold storage (2–8°C), while Levistolide-A (a dimer) is more stable at room temperature .
Research Findings
- Stereochemical Sensitivity: Structural reassignment studies (e.g., rel-(3′Z,3R,6R,7R,3a′R,6′R)-3,8-dihydrodiligustilide) demonstrate that minor stereochemical changes alter receptor binding and activity .
- Synthetic Accessibility: Senkyunolide I is typically isolated from natural sources, whereas analogs like cis-ligustilide are synthesized via Pd-catalyzed hydrogenation or acid-catalyzed cyclization .
- Safety Profile: Senkyunolide I’s safety data (e.g., skin/eye irritation risks) align with related isobenzofuranones, but its specific hazards require handling under ventilated conditions .
Preparation Methods
High-Speed Countercurrent Chromatography (HSCCC)
Source Material : Rhizoma Chuanxiong (dried rhizomes of Ligusticum chuanxiong).
Procedure :
-
Extraction : Volatile oil is extracted via steam distillation or ethanol reflux.
-
Solvent System : A two-phase system of n-butanol–acetic acid–water (4:1:5, v/v) is employed for HSCCC.
-
Separation : Flow rate of 2 mL/min yields a mixture of Senkyunolide H and related phthalides (e.g., Senkyunolide I).
-
Purification : Preparative HPLC with methanol–water (50:50) at 5 mL/min achieves 93% purity .
Key Data :
| Parameter | Value |
|---|---|
| Yield (HSCCC) | 0.12–0.15% (w/w) |
| Purity (Post-HPLC) | 93% |
| Recovery Rate | 98.69% (RSD 2.20%) |
Silica Gel Column Chromatography
Protocol :
-
Stationary Phase : Silica gel (200–300 mesh).
-
Mobile Phase : Gradient elution with hexane–ethyl acetate (8:1 to 3:1).
Synthetic Approaches
Stereoselective Alkylidene Phthalide Synthesis
Reaction Scheme :
-
Starting Material : N,O-Diacylhydroxylamine derivative (e.g., 4 ).
-
Nucleophilic Addition : Lithium enolates of cyclic ketones react with the electrophilic phthalide precursor.
-
Cyclization : Acid-mediated intramolecular esterification forms the tetrahydroisobenzofuran core.
Conditions :
-
Solvent : Tetrahydrofuran (THF) or diethyl ether.
-
Temperature : −78°C to 25°C.
-
Stereocontrol : Polar aprotic solvents favor Z-configured alkylidene products.
Yield : 45–60% (dependent on substrate).
Biomimetic Synthesis via Oxidative Coupling
Principle : Mimics biosynthetic pathways in Ligusticum species.
Steps :
-
Precursor : Coniferyl ferulate or related phenylpropanoids.
-
Oxidation : Horseradish peroxidase (HRP) or Fe³⁺/H₂O₂ generates radical intermediates.
-
Diels-Alder Cyclization : Forms the dihydroxy-tetrahydroisobenzofuran scaffold.
Optimization :
-
pH : 6.5–7.0 (prevents hydroxyl group oxidation).
-
Yield : 22–30% (low due to side reactions).
Comparative Analysis of Methods
Advantages :
-
Natural Extraction : Suitable for small-scale isolation of enantiomerically pure product.
-
Synthetic Routes : Enable large-scale production with precise stereocontrol.
Limitations :
-
Natural Methods : Low yield and resource-intensive.
-
Synthetic Methods : Require costly catalysts and multi-step purification.
Reaction Optimization and Challenges
Stereochemical Integrity
Byproduct Formation in Synthesis
-
Observation : Competing pathways yield E-isomers or over-oxidized products.
-
Mitigation :
Analytical Characterization
Spectroscopic Data
Q & A
What are the recommended safety precautions when handling rel-(6R,7R,Z)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one in laboratory settings?
Level: Basic (Safety and Handling)
Methodological Answer:
- Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation risks. Ensure proper grounding of equipment to avoid static discharge, especially if the compound is heat-sensitive .
- Personal Protective Equipment (PPE):
- Eye/Face Protection: Use NIOSH-approved safety goggles and a face shield to prevent splashes .
- Skin Protection: Wear nitrile gloves (inspected for integrity before use) and a lab coat. Contaminated gloves must be removed without touching the outer surface and disposed of per hazardous waste protocols .
- Hygiene Practices: Wash hands thoroughly after handling and before breaks. Avoid eating or drinking in the lab .
How can researchers design a synthetic route for this compound, considering its stereochemical complexity?
Level: Advanced (Synthetic Strategy)
Methodological Answer:
- Key Steps from Analogous Syntheses:
- Core Ring Formation: Use acid-catalyzed cyclization (e.g., p-TsOH or TFA) to construct the tetrahydroisobenzofuranone core, as demonstrated in related isobenzofuranone syntheses .
- Stereochemical Control: Employ chiral auxiliaries or asymmetric catalysis to establish the (6R,7R,Z) configuration. For example, hydrogenation with Pd/C under controlled H₂ pressure can preserve stereochemistry .
- Functionalization: Introduce the butylidene group via Wittig or Horner-Wadsworth-Emmons reactions, ensuring Z-selectivity through steric or solvent effects .
- Purification: Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate diastereomers. Confirm purity via HPLC .
What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Level: Basic (Characterization)
Methodological Answer:
- Stereochemical Analysis:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, as applied to structurally similar isobenzofuranones .
- NMR Spectroscopy: Analyze coupling constants (e.g., ) in H NMR to confirm Z-configuration of the butylidene group. C NMR can differentiate diastereomers via carbonyl shifts .
- Purity Assessment:
- HPLC: Use a chiral column (e.g., Chiralpak IA) with UV detection to quantify enantiomeric excess.
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula .
How should researchers address discrepancies in NMR data when characterizing derivatives of tetrahydroisobenzofuranone compounds?
Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
- Root Cause Identification:
- Solvent Effects: Re-acquire NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
- Dynamic Processes: Variable-temperature NMR can reveal conformational exchange broadening (e.g., hydroxyl group tautomerism) .
- Validation Strategies:
- Cross-Platform Correlation: Compare with IR (e.g., carbonyl stretch at ~1750 cm⁻¹) and MS fragmentation patterns .
- Independent Synthesis: Reproduce the compound via an alternative route to confirm spectral consistency .
What are the key considerations for optimizing reaction conditions to enhance diastereoselectivity in the synthesis of this compound?
Level: Advanced (Reaction Optimization)
Methodological Answer:
- Parameter Screening:
- Temperature: Lower temperatures (e.g., 0–25°C) may favor kinetic control, improving selectivity for the (6R,7R,Z) isomer .
- Solvent Polarity: Use non-polar solvents (e.g., toluene) to stabilize transition states via hydrophobic interactions .
- Catalyst Tuning: Test chiral ligands (e.g., BINAP) in asymmetric hydrogenation to enhance enantiomeric excess .
- In Situ Monitoring: Employ TLC or inline IR to track reaction progress and adjust conditions dynamically .
Which crystallographic methods are suitable for resolving the absolute configuration of polyhydroxylated tetrahydroisobenzofuranone derivatives?
Level: Advanced (Structural Analysis)
Methodological Answer:
- Single-Crystal Selection: Grow crystals via slow evaporation (e.g., ethyl acetate/hexane mixtures) and screen using a polarizing microscope .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution diffraction. Collect data at low temperature (100 K) to minimize disorder .
- Refinement: Apply SHELXL for structure solution, incorporating hydrogen bonding networks (e.g., O–H···O interactions) to validate hydroxyl group positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
